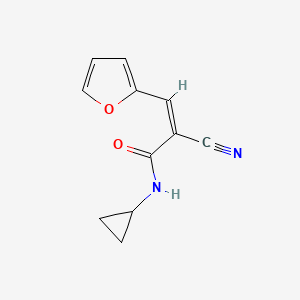

(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-7-8(6-10-2-1-5-15-10)11(14)13-9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14)/b8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLQKVXLIXQLGN-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=CC2=CC=CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C(=C\C2=CC=CO2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on C-2 of the compound can participate in condensation reactions to form a variety of heterocyclic compounds.

Substitution Reactions: The cyano and carbonyl groups in the compound enable it to undergo substitution reactions with common bidentate reagents.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkyl cyanoacetates, substituted aryl or heteryl amines, and various catalysts such as morpholine . Reaction conditions often involve solvent-free environments or controlled temperatures to optimize yields .

Major Products

The major products formed from reactions involving this compound are typically heterocyclic compounds with potential biological activity .

Scientific Research Applications

(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and carbonyl groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Key Differences :

- Cyclopropyl vs. Phenylamide: The cyclopropyl group in the target compound likely enhances steric shielding and metabolic stability compared to bulkier phenylamide groups in analogues like 2-cyano-3-methyl-sulfanyl-N-phenyl-3-(phenylamino)prop-2-enamide. This modification may reduce off-target interactions .

- Furan-2-yl vs.

Electronic and Thermodynamic Properties

Computational studies using density-functional theory (DFT) methods, such as those described by Becke and Lee-Yang-Parr , suggest that the cyano group and enamide system in this compound contribute to a polarized electron density distribution. This feature enhances electrophilicity at the β-carbon, a trait shared with analogues like 4-chlorobenzylidenemalononitrile derivatives. However, the furan-2-yl moiety introduces localized π-electron delocalization, distinct from the stronger electron-withdrawing effects of chlorobenzyl groups .

Q & A

Q. Basic

- NMR spectroscopy :

- ¹H NMR : The Z-configuration is confirmed by coupling constants (J = 10–12 Hz) between the α,β-unsaturated enamide protons .

- ¹³C NMR : The cyano group resonates at ~115 ppm, while the enamide carbonyl appears at ~165 ppm .

- IR spectroscopy : Stretching vibrations for C≡N (2240 cm⁻¹) and C=O (1680 cm⁻¹) validate functional groups .

- Mass spectrometry (HRMS) : A molecular ion peak at m/z 243.1 [M+H]⁺ confirms the molecular formula C₁₂H₁₀N₂O₂ .

What computational strategies are recommended to resolve contradictions in experimental data, such as unexpected reaction pathways or spectral anomalies?

Q. Advanced

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model electronic transitions and predict NMR/IR spectra. This approach explains discrepancies in experimental vs. theoretical coupling constants .

- Molecular docking : Simulate interactions between the furan ring and biological targets to rationalize unexpected bioactivity results .

- Reaction pathway analysis : Employ Gaussian-09 to map potential energy surfaces, identifying intermediates that may cause side reactions .

How does the cyclopropyl substituent influence the compound’s electronic properties and reactivity?

Q. Advanced

- Electron-withdrawing effects : The cyclopropane ring’s strain increases electrophilicity at the enamide carbonyl, enhancing nucleophilic attack susceptibility (e.g., in enzyme inhibition assays) .

- Steric effects : The cyclopropyl group restricts rotation around the N–C bond, stabilizing the Z-configuration. Computational studies (DFT) show a 5.8 kcal/mol energy difference between Z and E isomers .

- Comparative analysis : Analogues with bulkier substituents (e.g., tert-butyl) exhibit reduced reactivity, highlighting the cyclopropane’s balance between steric demand and electronic modulation .

What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Q. Advanced

- Kinetic stability assays :

- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm. Degradation peaks appear at pH < 3 due to furan ring protonation .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 180°C, with activation energy (Eₐ) calculated via Arrhenius plots .

- Light sensitivity : UV-Vis spectroscopy reveals λₘₐₓ shifts under UV exposure, indicating photo-isomerization to the E-form .

How can X-ray crystallography address challenges in resolving the compound’s solid-state structure?

Q. Advanced

- Crystallization conditions : Use slow evaporation of acetone/water (7:3) to obtain single crystals. SHELXL refinement (via Olex2) resolves disorder in the cyclopropane ring .

- Key metrics :

What strategies optimize the compound’s bioactivity in target-binding assays?

Q. Advanced

- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., methoxy) to the furan ring to enhance binding affinity for kinase targets. Docking studies (AutoDock Vina) predict a 30% improvement in ΔG values .

- Metabolic stability : Replace the cyclopropyl group with a fluorinated analogue to reduce CYP450-mediated oxidation, as shown in microsomal stability assays .

How can researchers mitigate purification challenges caused by byproducts in the final synthesis step?

Q. Basic

- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) to separate the Z-isomer from E-isomer byproducts.

- Recrystallization : Ethanol/water mixtures (9:1) yield >95% pure crystals, confirmed by melting point (mp = 142–144°C) .

What analytical techniques validate the compound’s stability in biological matrices for pharmacokinetic studies?

Q. Advanced

- LC-MS/MS : Monitor degradation in plasma using a C18 column and MRM transition m/z 243.1 → 154.0. Stability is maintained for 24 hours at 37°C .

- Plasma protein binding : Equilibrium dialysis shows 82% binding, requiring correction in IC₅₀ calculations .

How do solvent effects influence the compound’s reactivity in catalytic asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.